1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol typically involves the reaction of 2,6-dichloropyridine with cyclopropanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dichloropyridinyl group is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropanol group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(2,6-dichloropyridin-3-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a cyclopropanol group, leading to different chemical and physical properties.
1-(2,6-dichloropyridin-3-yl)propan-1-ol: The presence of a propanol group in this compound results in variations in reactivity and applications.
2,6-dichloropyridin-3-ylmethanol: This compound features a methanol group, which affects its solubility and reactivity compared to this compound.
Properties
CAS No. |
1935604-03-7 |
---|---|
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.1 |
Purity |
95 |
Origin of Product |
United States |
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